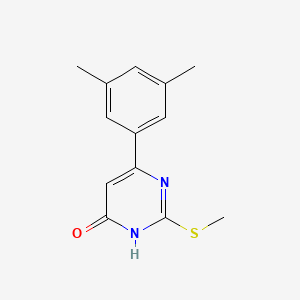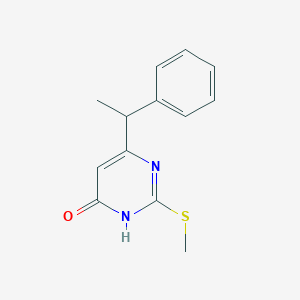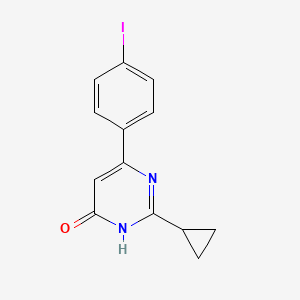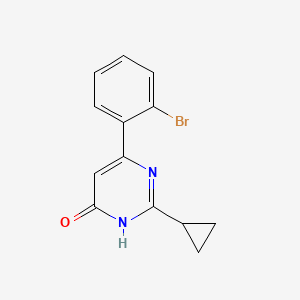
6-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-ol
Übersicht
Beschreibung
The compound is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules, such as nucleotides . The compound also contains a bromophenyl group, which is a phenyl ring substituted with a bromine atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving organometallic reagents . For instance, bromophenyl boronate esters can react with t-BuLi at low temperatures to yield borinic acids .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data, such as NMR, IR, and elemental analysis .Chemical Reactions Analysis
The compound likely undergoes reactions typical of pyrimidines and bromophenyls. For example, bromophenyl groups can participate in cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For similar compounds, these properties are often determined using techniques like X-ray diffraction .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Heterocyclic Synthesis and Antimicrobial Activity : Research on derivatives of pyrimidine, such as those involving bromophenyl groups, has been focused on their synthesis and evaluation for antimicrobial activities. For instance, compounds synthesized from bromophenyl and cyclopropyl substituted pyrimidines have shown potential antimicrobial properties, indicating their usefulness in developing new antimicrobial agents (Gad-Elkareem et al., 2011).
Antiviral Activity of Pyrimidine Derivatives : Studies on pyrimidine derivatives, including those with substitutions similar to the compound , have demonstrated their antiviral activities, especially against retroviruses. This suggests their potential application in antiviral drug development (Hocková et al., 2003).
Synthesis of α-Aminophosphonates : The synthesis of α-aminophosphonates from cyclopropylpyrimidine derivatives highlights the versatility of these compounds in synthesizing phosphorus-containing compounds, which have various industrial and pharmaceutical applications (Reddy et al., 2014).
Medicinal Chemistry Applications
Cancer Research : Bromophenol derivatives, including those structurally related to the queried compound, have been studied for their potential anticancer properties. Research indicates that these compounds can induce cell cycle arrest and apoptosis in cancer cells, suggesting their potential as anticancer agents (Guo et al., 2018).
Anticonvulsant Properties : The structural analysis and theoretical studies of compounds like E139, which contain bromophenyl groups, have been conducted to understand their anticonvulsant properties better. These studies provide insights into the design of new anticonvulsant agents (Edafiogho et al., 2003).
Structural and Theoretical Studies
X-ray Crystallography : The structural determination of compounds such as cyprodinil, which shares a similar heterocyclic core, has been achieved through X-ray crystallography. These studies are crucial for understanding the molecular geometry and potential interactions of these compounds (Jeon et al., 2015).
Theoretical Insights : Quantum chemical insights and synthesis of arylsulfonylated pyrimidine derivatives demonstrate the importance of theoretical calculations in predicting the stability, reactivity, and other properties of such compounds (Ali et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)-2-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-10-4-2-1-3-9(10)11-7-12(17)16-13(15-11)8-5-6-8/h1-4,7-8H,5-6H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHKACNFFSJDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)pyrimidin-4-ol](/img/structure/B1487097.png)
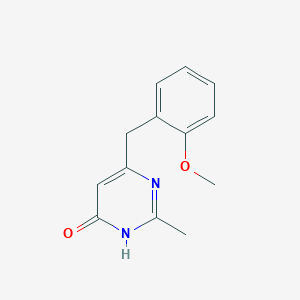
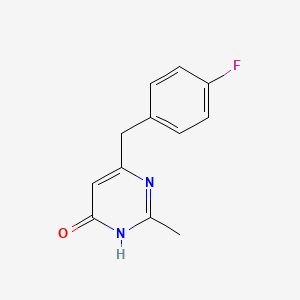

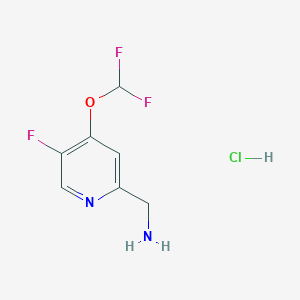
![7-Bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1487104.png)
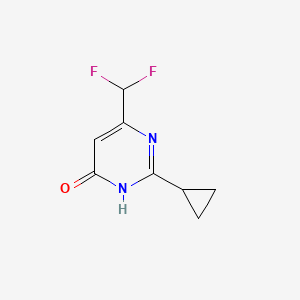

![6-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-2-(methylthio)pyrimidin-4(3H)-one](/img/structure/B1487108.png)
